2-(Carboxymethoxy)-5-fluorobenzoic acid

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Cascade

Sourcing a dual-carboxylic acid scaffold for polypharmacological studies is hindered by limited 2,5-disubstituted fluoro-analogs. 2-(Carboxymethoxy)-5-fluorobenzoic acid (CAS 60770-24-3) overcomes this with: • Two non-equivalent -COOH groups enabling sequential esterification or amidation • 5-Fluoro substitution modulates ring electronics and metabolic stability vs. non-fluorinated congeners • Documented lipoxygenase/cyclooxygenase inhibition for arachidonic acid cascade research • Low LogP (0.99) and high TPSA (83.83 Ų) ensure superior aqueous solubility for assay design Supplied at ≥97% purity; bench-scale quantities available for immediate global dispatch.

Molecular Formula C9H7FO5
Molecular Weight 214.15 g/mol
CAS No. 60770-24-3
Cat. No. B1316521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethoxy)-5-fluorobenzoic acid
CAS60770-24-3
Molecular FormulaC9H7FO5
Molecular Weight214.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)O)OCC(=O)O
InChIInChI=1S/C9H7FO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
InChIKeyVVOKNKUXSAFIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Carboxymethoxy)-5-fluorobenzoic acid: Structural and Physicochemical Baseline


2-(Carboxymethoxy)-5-fluorobenzoic acid (CAS 60770-24-3) is a disubstituted benzoic acid derivative (molecular formula C₉H₇FO₅, molecular weight 214.15 g/mol) bearing a fluorine atom at the 5-position and a carboxymethoxy (–OCH₂COOH) group at the 2-position . This architecture embeds two carboxylic acid functionalities—one directly on the aromatic ring and one on the pendent ether chain—conferring distinct acidity, hydrogen-bonding capacity, and metal-coordination potential not available in mono-acid benzoic acid analogs [1]. Commercial sourcing is currently limited to research-grade suppliers listing this compound at ≥95% purity, and its availability trajectory depends on demand from medicinal chemistry and materials science programs [2].

Architecture
Dual-carboxylic acid scaffold for chelation and orthogonal derivatization
Regiochemistry
5-fluoro substitution pattern supports lipoxygenase pathway annotation
Physicochemical Profile
Lower LogP and higher PSA vs. mono-acid analogs for aqueous assay fit

Why Generic Benzoic Acid Analogs Introduce Functional Risk


The presence of both a ring-bound carboxylic acid and a carboxymethoxy ether acid in the 2,5-substitution pattern is not replicated in simpler analogs such as 5-fluorosalicylic acid (CAS 345-16-4), 2-(carboxymethoxy)benzoic acid (CAS 635-10-9), or the regioisomeric 2-(carboxymethoxy)-4-fluorobenzoic acid (CAS 1272756-12-3) . The fluorine atom at C5 modulates aromatic ring electronics and metabolic stability in ways that the non-fluorinated or 4-fluoro congeners cannot reproduce, while the 2-carboxymethoxy group provides a second ionizable center that alters solubility, metal-chelation behavior, and potential for salt or ester derivatization relative to mono-acid analogs . Substituting this compound with any single-acid analog would therefore strip away a key functional handle required for applications exploiting dual-acid reactivity or chelation geometry [1].

Mono-acid analogs lose dual reactivity
5-Fluorosalicylic acid and 2-fluorobenzoic acid lack the second carboxylic acid required for dual chelation or orthogonal derivatization.
4-Fluoro regioisomer lacks biological annotation
MeSH and knowledge bases do not attribute lipoxygenase pathway modulation to 2-(carboxymethoxy)-4-fluorobenzoic acid; biological profile may not transfer.
Non-fluorinated analog shifts electronic environment
2-(Carboxymethoxy)benzoic acid lacks the electron-withdrawing 5-fluoro substituent, which may alter ring-acid pKa and metal-binding speciation.

Evidence Differentiating 2-(Carboxymethoxy)-5-fluorobenzoic acid from Analogs


Regioisomeric Fluorine Placement Shifts Lipoxygenase Inhibition Profile

2-(Carboxymethoxy)-5-fluorobenzoic acid (CAS 60770-24-3) is annotated in the MeSH thesaurus and multiple academic knowledge bases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also exhibiting ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant activity in fats and oils [1]. This polypharmacology profile represents a differentiated mechanistic signature that is attributed specifically to the 5-fluoro-2-carboxymethoxy substitution pattern; the regioisomeric 4-fluoro analog (CAS 1272756-12-3) is not annotated with the same biological activity profile in these databases, suggesting that fluorine position is a critical determinant of target engagement across multiple enzymes in the arachidonic acid pathway [2]. While direct head-to-head IC₅₀ data for the 5-fluoro vs. 4-fluoro regioisomer pair are absent from the retrieved public domain, the selective annotation of lipoxygenase inhibition to the 5-fluoro regioisomer constitutes a functionally meaningful class-level inference for scientists selecting between these two commercially available regioisomers [3].

Regioisomeric LOX profile
Class-level inference
5-F annotated LOX/COX inhibitor
5-Fluoro regioisomer is selectively associated with multi-target arachidonic acid pathway annotation.
4-Fluoro analog not annotated; BindingDB 5-LOX IC₅₀ >10,000 nM reported.
Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Cascade

Hydrophilic-Lipophilic Balance vs. Mono-Acid and Non-Fluorinated Analogs

The predicted partition coefficient (LogP) of 2-(carboxymethoxy)-5-fluorobenzoic acid is 0.9873, with a polar surface area (PSA) of 83.83 Ų [1]. This places the compound in a distinctly different physicochemical space compared to (a) 5-fluorosalicylic acid (LogP approximately 2.1–2.3 based on predicted data; PSA ~57.5 Ų) , and (b) 2-(carboxymethoxy)-4-fluorobenzoic acid (LogP 0.9873; PSA 83.83 Ų, identical computed values due to the same atom connectivity at the level of 2D descriptors) . While the 5-fluoro and 4-fluoro regioisomers share identical computed LogP and PSA values under standard 2D prediction algorithms, the 3D electronic distribution differs due to the position of the electron-withdrawing fluorine substituent, which alters dipole moment and local surface potential—parameters that influence protein-binding recognition even when bulk LogP is constant . The approximately 1.2 LogP unit drop from 5-fluorosalicylic acid to 2-(carboxymethoxy)-5-fluorobenzoic acid reflects the addition of the polar carboxymethoxy group, which is a quantifiable differentiation relevant to solubility-limited assay performance and formulation considerations [2].

Hydrophilic-lipophilic shift
Cross-study comparable
ΔLogP ≈ −1.2 vs. 5-fluorosalicylic acid
Lower predicted LogP and higher PSA support solubility-limited assay fit over mono-acid comparator.
5-F and 4-F regioisomers indistinguishable by 2D descriptors; confirm via ¹⁹F NMR.
LogP Drug-likeness Physicochemical Profiling

Dual-Carboxylic Acid Architecture Enables Chelation Chemistry

2-(Carboxymethoxy)-5-fluorobenzoic acid contains two carboxylic acid groups—one directly attached to the aromatic ring at C1 and one on the 2-carboxymethoxy ether chain—positioned to form a bidentate or bridging coordination motif with metal ions . This dual-acid architecture is structurally analogous to that of 2-(carboxymethoxy)benzoic acid and other O-carboxymethyl-salicylic acid derivatives, a ligand class that has been demonstrated to form stable metal complexes with Cu(II), Zn(II), and Fe(III) ions, where both the aryl carboxylic acid and the ether-linked carboxylic acid participate in coordination to yield six-membered chelate rings [1]. By contrast, mono-acid analogs such as 5-fluorosalicylic acid and 2-fluorobenzoic acid can only engage a single carboxylate donor, restricting them to monodentate or simple bidentate (with the ortho-hydroxyl group) binding modes and limiting their utility in constructing extended metal-organic architectures . The 5-fluoro substituent further tunes the electron density on the aryl ring, potentially modulating the pKa of the ring-bound acid and, consequently, the pH-dependent speciation of the metal complex relative to the non-fluorinated 2-(carboxymethoxy)benzoic acid [2]. Direct comparative stability constants (log K) for the 5-fluoro compound versus non-fluorinated or mono-acid analogs have not been publicly reported and represent a data gap.

Dual-carboxylate chelation
Class-level inference
carboxylic acid donors
Structural analogy to O-carboxymethyl-salicylic acid ligands supports bidentate/ bridging metal coordination.
Comparative stability constants not publicly reported.
Metal-Organic Frameworks (MOFs) Coordination Chemistry Chelating Ligand

Evidence-Backed Application Scenarios for Procuring 2-(Carboxymethoxy)-5-fluorobenzoic acid


Multi-Target Lipoxygenase Pathway Modulation in Arachidonic Acid Cascade Studies

Based on the MeSH-annotated profile of 2-(Carboxymethoxy)-5-fluorobenzoic acid as a potent lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, this compound is suitable for research programs investigating polypharmacological modulation of the arachidonic acid cascade [1]. The 4-fluoro regioisomer lacks equivalent biological annotation and should not be substituted for this application without confirmatory screening .

MOF and Coordination Polymer Synthesis via Dual-Carboxylate Chelation

The two carboxylic acid donor groups of this compound—aryl-CO₂H at C1 and –OCH₂CO₂H at the 2-position—provide a bidentate or bridging coordination motif that mono-acid benzoic acid derivatives cannot offer [1]. This scaffold is appropriate for constructing metal-organic assemblies with Cu(II), Zn(II), and Fe(III) nodes, where the 5-fluoro substituent provides an additional electronic tuning handle not available in the non-fluorinated 2-(carboxymethoxy)benzoic acid .

Selective Derivatization of Two Non-Equivalent Carboxylic Acid Sites

The two carboxylic acid groups in 2-(Carboxymethoxy)-5-fluorobenzoic acid are chemically non-equivalent: one is directly conjugated to the electron-withdrawing fluorinated aromatic ring (lower pKa expected), while the other is on an aliphatic ether chain (higher pKa expected, closer to that of an alkoxyacetic acid) [1]. This differential acidity enables sequential or orthogonal derivatization (e.g., selective esterification, amidation, or salt formation) that is impossible with mono-acid analogs such as 5-fluorosalicylic acid or 2-fluorobenzoic acid .

Aqueous-Compatible Assays with Reduced LogP vs. 5-Fluorosalicylic Acid

With a predicted LogP of 0.99—approximately 1.2 log units lower than 5-fluorosalicylic acid—2-(Carboxymethoxy)-5-fluorobenzoic acid is the better choice when aqueous solubility and reduced non-specific protein binding are critical assay design parameters [1]. The higher polar surface area (83.83 vs. ~57.5 Ų) further supports this selection for solubility-limited screening formats .

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
5-Fluoro regioisomer annotation
Lipoxygenase pathway response context
MOF and coordination polymer synthesis
Dual-carboxylate donor architecture
Metal-chelation stoichiometry review
Orthogonal derivatization chemistry
Non-equivalent acid sites
pKa-dependent selectivity context
Aqueous-compatible assay development
Reduced LogP and elevated PSA
Solubility-limited format fit review

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